![molecular formula C19H17ClN2O5 B2455711 N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide CAS No. 2309796-82-3](/img/structure/B2455711.png)
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, also known as C21H19ClN2O4, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have biochemical and physiological effects that make it useful for laboratory experiments.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the processes of inflammation and microbial growth.
Biochemical and Physiological Effects:
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models. Additionally, it has been shown to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide in laboratory experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, making it useful for studying specific pathways and processes. However, one limitation is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have an effect.
Future Directions
There are several potential future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide. One direction is to investigate its potential as a treatment for bacterial and fungal infections, as well as for inflammatory conditions. Another direction is to study its potential as a cancer treatment, either alone or in combination with other drugs. Finally, further research could be done to elucidate its mechanism of action and to optimize its synthesis and formulation for use in scientific research.
Synthesis Methods
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 2,2-di(furan-2-yl)acetic acid to form an intermediate. This intermediate is then reacted with oxalyl chloride to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and anti-inflammatory properties, making it useful for studying the mechanisms of these processes. Additionally, it has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-25-17-7-6-12(20)10-14(17)22-19(24)18(23)21-11-13(15-4-2-8-26-15)16-5-3-9-27-16/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLMGWBTRJTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide |
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